N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
CAS No.: 4470-37-5
Cat. No.: VC18852561
Molecular Formula: C14H15N3OS
Molecular Weight: 273.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4470-37-5 |
|---|---|
| Molecular Formula | C14H15N3OS |
| Molecular Weight | 273.36 g/mol |
| IUPAC Name | N-(5-but-2-en-2-yl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C14H15N3OS/c1-3-10(2)13-16-17-14(19-13)15-12(18)9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,15,17,18) |
| Standard InChI Key | FFQUFDZWCLMJTJ-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide consists of a 1,3,4-thiadiazole ring substituted at the 2-position with a phenylacetamide group and at the 5-position with a but-2-en-2-yl moiety. The thiadiazole ring contributes to the compound’s aromaticity and electron-deficient nature, while the but-2-en-2-yl group introduces steric bulk and potential reactivity due to its unsaturated bond . The phenylacetamide side chain may enhance lipid solubility and influence binding interactions with biological targets .
Table 1: Key Structural Features and Their Implications
Synthesis and Reaction Pathways
While no explicit synthesis protocol for this compound is documented, analogous 1,3,4-thiadiazole derivatives are typically synthesized via amidation reactions. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were prepared using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile . Adapting this method, the but-2-en-2-yl group could be introduced via nucleophilic substitution or coupling reactions at the 5-position of the thiadiazole ring prior to amidation.
Hypothetical Synthesis Pathway:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives to form 5-amino-1,3,4-thiadiazole-2-thiol.
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Substituent Introduction: Reaction of the thiol group with but-2-en-2-yl bromide under basic conditions to yield 5-(but-2-en-2-yl)-1,3,4-thiadiazol-2-amine.
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Amidation: Coupling with phenylacetic acid using EDC/HOBt to form the final acetamide derivative .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR spectrum of this compound would likely exhibit signals corresponding to:
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Phenyl protons: Aromatic resonances at δ 7.2–7.4 ppm (multiplet).
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But-2-en-2-yl group: Vinyl protons as doublets of doublets (δ 5.5–6.0 ppm) and methyl groups as singlets (δ 1.6–1.8 ppm).
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Acetamide methylene: A singlet at δ 3.7–3.9 ppm for the group .
Infrared (IR) Spectroscopy
Key IR absorptions would include:
| Compound | Substituent | IC (µM) | Cell Line |
|---|---|---|---|
| 3b | 3-Fluorophenyl | 12.6 ± 0.302 | PC3 |
| 3d | 2-Chlorophenyl | 4.5 ± 0.035 | SKNMC |
| Hypothetical Compound | But-2-en-2-yl | Predicted | In silico |
Computational and In Silico Predictions
Physicochemical Properties
Using PubChem data for analogous compounds , the following properties are predicted:
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Molecular Weight: ~317.4 g/mol.
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LogP: ~2.1 (moderate lipophilicity).
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Topological Polar Surface Area (TPSA): ~80 Å, suggesting moderate membrane permeability .
Drug-Likeness
The compound likely adheres to Lipinski’s Rule of Five:
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